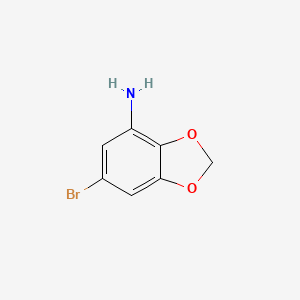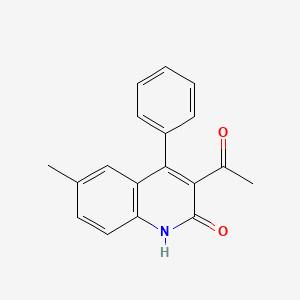
3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one, commonly referred to as AMQ, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a quinoline derivative, which is a type of heterocyclic compound that contains a benzene ring fused to a pyridine ring. AMQ is an important research tool due to its versatile properties, which include its ability to be used as a ligand in coordination complexes, an antioxidant, and an inhibitor of enzymes.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Facile Synthesis : 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one is synthesized from N-acyl-o-aminobenzophenones using NaH as a base. This process yields quinolones, indicating its importance in chemical synthesis (Park & Lee, 2004).
Structural Analysis : The structural and vibrational spectroscopic studies of a novel compound synthesized from 3-acetyl-4-phenylquinolin-2(1H)-one (APQ) have been conducted. These studies involve X-ray diffraction and other spectroscopic methods, indicating its use in material science and molecular structure analysis (Murugavel et al., 2016).
Biological and Medicinal Applications
Antioxidant, Antifungal, and Antibacterial Activities : Derivatives of 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one show promising antioxidant, antifungal, and antibacterial activities. This is significant for its potential use in developing new antimicrobial agents (Kumar & Vijayakumar, 2017).
Antimicrobial Activity : Studies have found that certain derivatives of 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one exhibit significant antimicrobial activity, making it a candidate for drug discovery in the field of infectious diseases (Katagi et al., 2013).
Antitubercular Potency : Some derivatives of 4-hydroxyquinolin-2(1H)-ones, closely related to 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one, have shown antitubercular potency. This highlights its potential in the treatment of tuberculosis (de Macedo et al., 2017).
Chemical Transformations and Synthesis
Chemical Transformations : There is significant interest in the chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, to which 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one is related. This involves various synthetic methods and reactions, demonstrating its versatility in organic synthesis (Abdou et al., 2019).
Novel Synthesis Methods : Research into novel methods for the synthesis of compounds related to 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one indicates ongoing exploration into more efficient and diverse synthetic pathways (Liao, Guan, & Liu, 2008).
Propriétés
IUPAC Name |
3-acetyl-6-methyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-8-9-15-14(10-11)17(13-6-4-3-5-7-13)16(12(2)20)18(21)19-15/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDUKTUZOFIPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

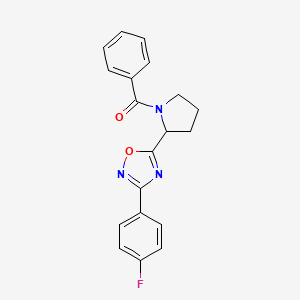
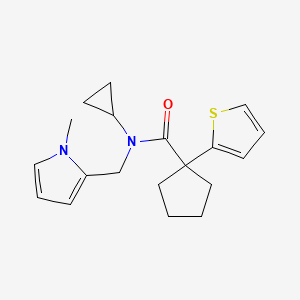
![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)

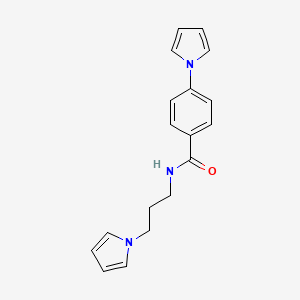
![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid](/img/structure/B2649048.png)
![3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2649049.png)
![5,6-Dimethyl-3-[2-oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2649051.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2649054.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2649056.png)
